Sermorelin acetate

Description

Propriétés

IUPAC Name |

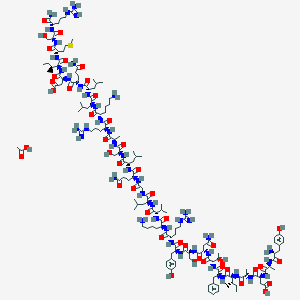

acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLCEKWPOSAKSZ-YQMCHIOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H250N44O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86168-78-7 (Parent) | |

| Record name | Sermorelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

3417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114466-38-5 | |

| Record name | Sermorelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sermorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sermorelin (B1632077) acetate (B1210297), a synthetic analog of the endogenous growth hormone-releasing hormone (GHRH), represents a significant tool in the study of growth hormone (GH) secretion and pituitary function. As a 29-amino acid polypeptide, it comprises the shortest fully functional fragment of human GHRH.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of sermorelin acetate. It details its interaction with the GHRH receptor, the subsequent activation of intracellular signaling cascades, and the physiological consequences on growth hormone synthesis and release. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of key data, experimental methodologies, and visual representations of the core pathways involved.

Introduction

Sermorelin acetate is a well-characterized peptide that mimics the physiological action of GHRH.[2] Its primary clinical application has been as a diagnostic agent for growth hormone deficiency.[3] Unlike direct administration of exogenous recombinant human growth hormone (rhGH), sermorelin stimulates the patient's own pituitary gland to produce and secrete GH.[4] This mode of action preserves the natural pulsatile release of GH and is subject to the body's own negative feedback mechanisms, primarily through somatostatin, which mitigates the risk of overdose.[4] Understanding the precise mechanism of action of sermorelin is crucial for its application in research and potential therapeutic development.

Molecular Interaction with the GHRH Receptor

The biological activity of sermorelin is initiated by its binding to the growth hormone-releasing hormone receptor (GHRH-R).[5] The GHRH-R is a member of the G-protein coupled receptor (GPCR) superfamily, specifically the secretin family, and is predominantly expressed on the surface of somatotroph cells in the anterior pituitary gland.[1]

Receptor Binding and Activation

Sermorelin, as a GHRH analog, competitively binds to the GHRH-R. This binding induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein.[6] The G-protein primarily associated with the GHRH-R is the stimulatory G-protein, Gs.[7]

Intracellular Signaling Pathways

Upon activation of the Gs protein, a cascade of intracellular signaling events is initiated, leading to the synthesis and release of growth hormone. The primary and most well-elucidated pathway is the cyclic adenosine (B11128) monophosphate (cAMP) / Protein Kinase A (PKA) pathway. A secondary, less dominant pathway involving Phospholipase C (PLC) also contributes to the overall effect.

The cAMP/PKA Signaling Pathway

The activation of the Gs alpha subunit by the sermorelin-bound GHRH-R leads to the stimulation of adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]

Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter region of the growth hormone gene, thereby enhancing its transcription.[8] This leads to an increased synthesis of GH mRNA and, consequently, growth hormone.[4]

The PLC/IP3/DAG Signaling Pathway

In addition to the primary cAMP/PKA pathway, sermorelin-mediated activation of the GHRH-R can also stimulate Phospholipase C (PLC) through the βγ-subunits of the G-protein.[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular calcium concentration is a key signal for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the exocytosis and release of pre-synthesized growth hormone.[8] DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which can also contribute to the signaling cascade promoting GH secretion.[9]

Physiological Consequences

The activation of the aforementioned signaling pathways by sermorelin results in a physiological response that closely mimics the natural regulation of growth hormone.

Pulsatile Release of Growth Hormone

Sermorelin administration leads to a pulsatile, rather than a sustained, release of GH from the pituitary gland.[2] This is a critical distinction from the administration of exogenous rhGH, which can lead to constantly elevated levels.[4] The pulsatile nature of GH secretion is believed to be important for its physiological effects and reduces the likelihood of receptor desensitization and tachyphylaxis.[4]

Increased Insulin-Like Growth Factor-1 (IGF-1)

The released growth hormone travels to the liver and other peripheral tissues, where it stimulates the production of Insulin-Like Growth Factor-1 (IGF-1).[10] IGF-1 is a key mediator of the anabolic and growth-promoting effects of GH. In clinical studies, sermorelin administration has been shown to lead to significant increases in serum IGF-1 levels. For example, in a study of hypogonadal men, combination therapy with GHRPs and sermorelin resulted in an increase in mean IGF-1 levels from 159.5 ng/mL to 239.0 ng/mL.[11]

Quantitative Data

While specific binding affinities and EC50 values for sermorelin are not consistently reported across publicly available literature, some quantitative data from in vivo studies provide insight into its biological activity.

| Parameter | Value | Species | Experimental Condition | Reference |

| Increase in IGF-1 | From 159.5 ng/mL to 239.0 ng/mL | Human | 100 mcg sermorelin (in combination with GHRPs) three times daily for an average of 134 days in hypogonadal men. | [11] |

| Increase in GH Release | Doubled the 12-hour mean amount of GH released. | Human | Nightly subcutaneous injections of 2 mg sermorelin for 6 weeks in healthy elderly men. | [7] |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of sermorelin. These protocols are based on established methodologies for GPCRs and GHRH analogs and should be optimized for specific laboratory conditions.

GHRH Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of sermorelin for the GHRH receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing the GHRH receptor (e.g., primary pituitary cells or a stable cell line).

-

Radiolabeled GHRH analog (e.g., [125I]-His1, Nle27]hGHRH(1-32)-NH2).

-

Sermorelin acetate (unlabeled competitor).

-

Non-specific binding control: A high concentration of unlabeled GHRH.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of sermorelin acetate in assay buffer.

-

In a 96-well plate, add assay buffer, the GHRH receptor membrane preparation, and the radioligand to determine total binding.

-

For non-specific binding wells, add a high concentration of unlabeled GHRH, the membrane preparation, and the radioligand.

-

For competition wells, add the serially diluted sermorelin, the membrane preparation, and the radioligand.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the log concentration of sermorelin to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro Growth Hormone Release Assay

This assay measures the amount of GH released from primary pituitary cells in response to sermorelin stimulation.

-

Materials:

-

Primary pituitary cells isolated from rats or other suitable animal models.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Sermorelin acetate.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

GH ELISA kit or radioimmunoassay (RIA) kit.

-

-

Procedure:

-

Culture primary pituitary cells in multi-well plates until they form a confluent monolayer.

-

Wash the cells with assay buffer.

-

Prepare different concentrations of sermorelin acetate in assay buffer.

-

Add the sermorelin solutions to the cells and incubate for a specified period (e.g., 1-4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of GH in the supernatant using a validated ELISA or RIA kit.

-

Plot the GH concentration against the log concentration of sermorelin to determine the EC50.

-

Intracellular Calcium Mobilization Assay

This assay assesses the ability of sermorelin to induce an increase in intracellular calcium, indicative of PLC pathway activation.

-

Materials:

-

Cells expressing the GHRH receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Sermorelin acetate.

-

A fluorescence plate reader with injection capabilities.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject different concentrations of sermorelin into the wells.

-

Immediately begin measuring the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

-

Plot the peak fluorescence change against the log concentration of sermorelin to determine the EC50 for calcium mobilization.

-

Conclusion

Sermorelin acetate exerts its biological effects through a well-defined mechanism of action, initiated by its binding to the GHRH receptor on pituitary somatotrophs. This interaction predominantly activates the cAMP/PKA signaling pathway, leading to increased transcription of the growth hormone gene and subsequent GH synthesis. A secondary PLC/IP3/DAG pathway contributes to the release of pre-synthesized GH by increasing intracellular calcium levels. The resulting pulsatile release of GH and stimulation of IGF-1 production underscore the physiological nature of sermorelin's action. This in-depth understanding of its molecular and cellular mechanisms is fundamental for its continued use in research and the exploration of its therapeutic potential. Further studies to precisely quantify its binding kinetics and functional potency in standardized in vitro assays will continue to refine our understanding of this important GHRH analog.

References

- 1. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]

- 2. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]

- 3. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. basepeptide.com [basepeptide.com]

- 6. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phorbol ester and phospholipase C-induced growth hormone secretion from pituitary somatotroph adenoma cells in culture: effects of somatostatin, bromocriptine, and pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. swolverine.com [swolverine.com]

- 11. droracle.ai [droracle.ai]

An In-depth Technical Guide to Sermorelin Acetate and Pituitary Gland Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sermorelin acetate (B1210297), a synthetic peptide analogue of the naturally occurring growth hormone-releasing hormone (GHRH), has been a subject of significant research due to its ability to stimulate the pituitary gland's endogenous production and secretion of growth hormone (GH).[1][2] Comprising the first 29 amino acids of the native 44-amino acid GHRH, Sermorelin represents the shortest fully functional fragment of the hormone.[3][4] This guide provides a comprehensive technical overview of Sermorelin acetate, detailing its mechanism of action, the associated signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.

Unlike direct administration of recombinant human growth hormone (rhGH), Sermorelin therapy preserves the physiological pulsatile pattern of GH release and is subject to the body's natural negative feedback mechanisms, potentially offering a more physiological approach to addressing growth hormone insufficiency.[2][5] This document aims to serve as a valuable resource for professionals in the fields of endocrinology, drug development, and clinical research.

Mechanism of Action

Sermorelin acetate exerts its biological effects by mimicking the action of endogenous GHRH. It binds with high specificity to the growth hormone-releasing hormone receptor (GHRH-R) located on the surface of somatotroph cells in the anterior pituitary gland.[3][6] This interaction initiates a cascade of intracellular events that culminate in the synthesis and release of GH. The preservation of the natural pulsatile secretion of GH is a key feature of Sermorelin's action, which is crucial for optimal cellular response to growth hormone signaling.[2]

The stimulation of the pituitary by Sermorelin is regulated by the inhibitory neurohormone somatostatin, which provides a negative feedback loop. This inherent regulation makes overdoses of endogenous GH difficult to achieve, in contrast to the administration of exogenous rhGH.[5]

Signaling Pathways

The binding of Sermorelin acetate to the GHRH-R, a G-protein coupled receptor (GPCR), triggers a well-defined signaling cascade within the pituitary somatotrophs.

Primary Signaling Pathway: Gs/cAMP/PKA

The canonical signaling pathway activated by the GHRH-R involves the following key steps:

-

G-protein Activation: Upon Sermorelin binding, the GHRH-R undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Gene Transcription and GH Synthesis: PKA phosphorylates and activates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the gene for GH.

-

GH Release: The signaling cascade also facilitates the release of stored GH from secretory granules.

Secondary Signaling Pathway: MAPK/ERK

In addition to the primary cAMP/PKA pathway, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is typically associated with cell proliferation and differentiation.

-

Upstream Activation: The activation of the GHRH-R can lead to the activation of the MAPK cascade, although the exact upstream mediators are still under investigation.

-

MEK-ERK Phosphorylation: The cascade involves the sequential phosphorylation and activation of MEK (MAPK/ERK kinase) and then ERK.

-

Cellular Proliferation: Activated ERK can translocate to the nucleus and phosphorylate transcription factors that regulate genes involved in somatotroph cell proliferation.

Quantitative Data from Key Studies

The following tables summarize quantitative data from various clinical and preclinical studies on Sermorelin acetate.

Table 1: Sermorelin Acetate Dosage Regimens

| Indication/Use | Patient Population | Dosage | Administration Route | Reference(s) |

| Treatment of Idiopathic GHD | Prepubertal Children | 30 µg/kg body weight, once daily at bedtime | Subcutaneous | [4][7] |

| Alternative Treatment for GHD | Prepubertal Children | 1-2 µg/kg every 3 hours | Subcutaneous (via pump) | [7] |

| Diagnosis of GHD | Children and Adults | 1 µg/kg body weight (single dose) | Intravenous | [4][7] |

| Adult Off-Label Use | Adults | 100-1000 µ g/day | Subcutaneous | [8] |

| Study in Elderly Men | Elderly Men (60-78 years) | 0.5 mg or 1 mg, twice daily | Subcutaneous | [6] |

| Study in Healthy Elderly Men | Elderly Men (64-76 years) | 2 mg, once daily at night | Subcutaneous | [6] |

Table 2: Effects of Sermorelin Acetate on Growth and Hormonal Levels

| Study Population | Duration of Treatment | Key Outcome | Result | Reference(s) |

| Prepubertal Children with GHD | 12-36 months | Height Velocity | Sustained significant increases | [4][7] |

| Elderly Men | 14 days (twice daily) | Mean 24-h GH | Elevated | [6] |

| Elderly Men | 14 days (twice daily) | IGF-1 Levels | Elevated in a dose-response manner | [6] |

| Healthy Elderly Men | 6 weeks | Nocturnal GH Release | Increased | [6] |

| Healthy Elderly Men | 16 weeks | GH Pulse Amplitude | Increased | [3] |

| Healthy Elderly Men | 16 weeks | Mean 24-h GH Concentrations | Elevated | [3] |

| Adults with Acquired GHD | 6 months | Serum IGF-1 Concentrations | Increased | [3] |

| Adults with Acquired GHD | 6 months | Lean Body Mass | Increased | [3] |

| Adults with Acquired GHD | 6 months | Fat Mass | Reduced | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, reconstructed to serve as a practical guide for researchers.

In Vitro Stimulation of Pituitary Cells

This protocol describes a general procedure for assessing the in vitro effects of Sermorelin on pituitary somatotroph cells.

5.1.1. Cell Culture and Plating:

-

Cell Line: Rat pituitary tumor cell line (e.g., GH3 cells) or primary pituitary cell cultures.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for cAMP assays, 6-well for Western blotting) at a density that allows for approximately 70-80% confluency at the time of the experiment.

5.1.2. Serum Starvation and Stimulation:

-

Prior to stimulation, cells are typically serum-starved for 4-24 hours in serum-free medium to reduce basal signaling activity.

-

Sermorelin acetate is reconstituted in a suitable vehicle (e.g., sterile water or PBS) and diluted to the desired concentrations in serum-free medium.

-

Cells are then incubated with varying concentrations of Sermorelin (e.g., 1 nM to 1 µM) for specific time points (e.g., 5, 15, 30, 60 minutes).

5.1.3. Downstream Analysis:

-

cAMP Assay: Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

-

Western Blot for pERK/ERK:

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

-

-

GH Secretion Assay: The concentration of GH in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for rat or human GH, depending on the cell line.

Clinical Trial Protocol for GHD in Children

This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of Sermorelin in children with idiopathic growth hormone deficiency.

5.2.1. Study Design:

-

A multicenter, randomized, open-label, parallel-group study.

5.2.2. Participant Selection:

-

Inclusion Criteria:

-

Prepubertal children (boys and girls).

-

Chronological age between 4 and 12 years.

-

Height standard deviation score (SDS) below -2.0 for chronological age.

-

Growth velocity below the 25th percentile for bone age.

-

Subnormal GH response to at least two standard provocative tests.

-

Normal thyroid function.

-

-

Exclusion Criteria:

-

Previous treatment with GH or other anabolic steroids.

-

Presence of a chronic systemic disease or chromosomal abnormality.

-

Evidence of a pituitary or central nervous system tumor.

-

5.2.3. Treatment Regimen:

-

Sermorelin acetate administered at a dose of 30 µg/kg body weight once daily at bedtime via subcutaneous injection.[4][7]

-

Treatment duration of at least 12 months.

5.2.4. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: Change in height velocity from baseline to 12 months.

-

Secondary Efficacy Endpoints:

-

Change in height SDS.

-

Change in serum IGF-1 and IGFBP-3 levels.

-

Bone age progression.

-

-

Safety Assessments:

-

Monitoring of adverse events at each visit.

-

Physical examinations.

-

Standard laboratory safety panels (hematology, clinical chemistry).

-

Assessment of injection site reactions.

-

5.2.5. Data Analysis:

-

Statistical analysis is performed to compare the changes in efficacy parameters from baseline to the end of the study.

-

Paired t-tests or Wilcoxon signed-rank tests are used to assess within-group changes.

-

Analysis of covariance (ANCOVA) may be used to adjust for baseline characteristics.

Conclusion

Sermorelin acetate is a well-characterized GHRH analogue that effectively stimulates the pituitary gland to produce and secrete growth hormone in a physiological manner. Its mechanism of action through the GHRH-R and subsequent activation of the cAMP/PKA and MAPK/ERK signaling pathways is well-established. Quantitative data from numerous studies demonstrate its efficacy in increasing GH and IGF-1 levels, leading to clinical benefits such as increased growth velocity in children with GHD and improved body composition in adults. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Sermorelin and other GHRH analogues. Continued research is warranted to fully elucidate the long-term benefits and applications of this important peptide therapeutic.

References

- 1. Understanding Sermorelin Clinical Trials: A Comprehensive Review of Scientific Research - Zappy Health [zappyhealth.com]

- 2. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]

- 3. peptidebiologix.com [peptidebiologix.com]

- 4. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. DSpace [archive.hshsl.umaryland.edu]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Sermorelin Acetate's Impact on IGF-1 Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms, signaling pathways, and clinical effects of sermorelin (B1632077) acetate (B1210297), with a specific focus on its role in stimulating the production of Insulin-like Growth Factor-1 (IGF-1). This document provides a comprehensive overview of the scientific principles, experimental methodologies, and quantitative data relevant to the study of this synthetic peptide.

Introduction to Sermorelin Acetate

Sermorelin acetate is a synthetic (man-made) analogue of the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] It consists of the first 29 amino acids of the naturally occurring human GHRH, which is the shortest fully functional fragment of the hormone.[1] Its primary clinical application has been as a diagnostic agent to assess pituitary function and to treat growth hormone deficiency in children, although it is now largely discontinued (B1498344) for these indications.[1][3] In a research and clinical context, it is utilized to stimulate the pituitary gland's endogenous production and secretion of growth hormone (GH).[4][5][6]

Mechanism of Action: From Pituitary Stimulation to IGF-1 Synthesis

Sermorelin acetate's physiological effects are initiated by its binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of somatotroph cells within the anterior pituitary gland.[4][7][8] This interaction triggers a cascade of intracellular events that culminate in the synthesis and pulsatile release of GH.

The released GH then circulates throughout the body and acts on various tissues, with the liver being a primary target.[4][6] In the liver, GH stimulates hepatocytes to produce and secrete Insulin-like Growth Factor-1 (IGF-1).[4][6] IGF-1, in turn, mediates many of the anabolic and growth-promoting effects of GH, such as increased protein synthesis, tissue growth, and cell regeneration.[6]

Unlike the direct administration of exogenous human growth hormone (HGH), sermorelin's action is regulated by the body's natural negative feedback mechanisms, primarily through the hormone somatostatin.[1] This preserves the physiological pulsatile release of GH and may reduce the risk of side effects associated with continuously elevated GH levels.[1][5]

Signaling Pathways

The binding of sermorelin acetate to the GHRH-R, a G protein-coupled receptor, predominantly activates the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[7][8][9]

Figure 1: GHRH Receptor Signaling Pathway.

While the cAMP/PKA pathway is the principal mechanism, other signaling cascades, such as the phospholipase C (PLC) pathway, may also play a minor role in mediating the effects of GHRH receptor activation.[8][9]

Quantitative Data from Clinical Studies

The following tables summarize the quantitative effects of sermorelin acetate on IGF-1 levels as reported in various clinical trials.

| Study Population | Sermorelin Acetate Dosage | Treatment Duration | Baseline IGF-1 (ng/mL) | Post-Treatment IGF-1 (ng/mL) | Key Findings |

| Hypogonadal Men on Testosterone Therapy (n=14)[10] | 100 mcg of Sermorelin, GHRP-2, and GHRP-6 three times daily | Mean of 134 days | 159.5 (± 26.7) | 239.0 (± 54.6) | Significant increase in IGF-1 levels (p < .0001).[10] |

| Elderly Men (n=10)[11] | 1 mg twice daily | 14 days | Lower than young men | Approached levels of young men | Dose-dependent increase in IGF-1.[11] |

| Elderly Men (n=11)[11] | 2 mg once nightly | 6 weeks | Not specified | No significant increase | Suggests frequency of administration impacts IGF-1 levels.[11] |

| Elderly Men and Women[11] | Not specified | 5 months | Not specified | Significantly increased | Long-term treatment leads to sustained IGF-1 elevation.[11] |

Experimental Protocols

Clinical Trial Workflow for Assessing Sermorelin's Effect on IGF-1

Figure 2: Clinical Trial Experimental Workflow.

A typical clinical trial to assess the effect of sermorelin on IGF-1 levels would involve the recruitment of a specific patient population, baseline measurements of IGF-1, a treatment period with either sermorelin or a placebo, and subsequent follow-up measurements to determine any changes in IGF-1 concentrations.

Measurement of Serum IGF-1 and GH by Enzyme-Linked Immunosorbent Assay (ELISA)

The following provides a generalized protocol for the quantitative determination of human IGF-1 and GH in serum samples using a sandwich ELISA method.

-

Serum Collection: Collect whole blood in a serum separator tube. Allow the sample to clot for two hours at room temperature or overnight at 4°C.[12]

-

Centrifugation: Centrifuge for 20 minutes at approximately 1,000 x g.[12]

-

Aliquoting: Immediately separate the serum and aliquot it to avoid repeated freeze-thaw cycles. Store samples at -20°C or -80°C for later analysis.[12]

-

Acidification and Neutralization (for IGF-1): To dissociate IGF-1 from its binding proteins, samples must be diluted in an acidic buffer, followed by neutralization.[13]

Figure 3: Sandwich ELISA Experimental Protocol.

-

Plate Preparation: Use a 96-well microplate pre-coated with a monoclonal antibody specific for either GH or IGF-1.

-

Addition of Samples and Standards: Pipette 100 µL of standards, controls, and prepared patient samples into the appropriate wells.

-

First Incubation: Cover the plate and incubate for a specified time (e.g., 2.5 hours at room temperature or overnight at 4°C).[7]

-

Washing: Aspirate the contents of the wells and wash multiple times with a wash buffer.[7][9]

-

Addition of Detection Antibody: Add 100 µL of a biotinylated detection antibody to each well.[7]

-

Second Incubation: Cover the plate and incubate (e.g., for 1 hour at room temperature).[7]

-

Washing: Repeat the washing step.

-

Addition of Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well.[7][9]

-

Third Incubation: Cover the plate and incubate (e.g., for 45 minutes at room temperature).[7]

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark.[7][9]

-

Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.[7][9]

-

Absorbance Reading: Measure the optical density of each well using a microplate reader at a wavelength of 450 nm.[7][8]

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of GH or IGF-1 in the patient samples.[9]

Conclusion

Sermorelin acetate effectively stimulates the endogenous production of growth hormone through the activation of the GHRH receptor and the cAMP signaling pathway in the anterior pituitary. This, in turn, leads to a measurable increase in serum IGF-1 levels, as demonstrated in multiple clinical studies. The precise quantification of this effect relies on robust experimental designs and validated assay methodologies, such as the ELISA protocol detailed herein. This guide provides a foundational understanding for researchers and professionals in the field of drug development and endocrinology who are investigating the therapeutic potential of GHRH analogues.

References

- 1. DSpace [archive.hshsl.umaryland.edu]

- 2. Sermorelin (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]

- 4. monobind.com [monobind.com]

- 5. publications.aap.org [publications.aap.org]

- 6. Sermorelin Dosage Guide For Safe Treatment [getheally.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. novamedline.com [novamedline.com]

- 9. benchchem.com [benchchem.com]

- 10. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cloud-clone.com [cloud-clone.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Molecular Structure of Sermorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and analytical characterization of Sermorelin (B1632077) acetate (B1210297). It is intended to serve as a detailed resource for professionals engaged in research, development, and quality control of this synthetic peptide.

Core Molecular Structure and Properties

Sermorelin is a synthetic (recombinant) peptide analogue of the endogenous human growth hormone-releasing hormone (GHRH).[1][2] Specifically, it comprises the first 29 amino acids of GHRH, a sequence that represents the shortest fully functional fragment of the native hormone.[1][2] This 29-amino-acid polypeptide corresponds to the amino-terminal segment of the naturally occurring 44-amino acid GHRH.[3] To enhance stability, the C-terminus of the peptide is amidated.[4][5] The final drug substance, Sermorelin acetate, is the acetate salt of this amidated peptide.[3][6]

Amino Acid Sequence

The primary structure of Sermorelin consists of a specific 29-amino acid sequence.

Table 1: Amino Acid Sequence of Sermorelin

| Representation | Sequence | Citation |

| Three-Letter | Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ | [7] |

| One-Letter | YADAIFTNSYRKVLGQLSARKLLQDIMSR-NH₂ | [7][8] |

Physicochemical Characteristics

The molecular formula and weight are critical parameters for the identification and quantification of Sermorelin acetate.

Table 2: Physicochemical Data of Sermorelin Acetate

| Parameter | Value | Citation |

| Chemical Formula (Free Base) | C₁₄₉H₂₄₆N₄₄O₄₂S | [1][3] |

| Molecular Weight (Free Base) | 3357.93 g/mol | [1][9] |

| Chemical Formula (Acetate Salt) | C₁₅₁H₂₅₀N₄₄O₄₄S (or C₁₄₉H₂₄₆N₄₄O₄₂S • C₂H₄O₂) | [8][10][11] |

| Molecular Weight (Acetate Salt) | 3417.99 g/mol | [10] |

| Appearance | Sterile, non-pyrogenic, lyophilized white powder | [3][12] |

| Solubility | Soluble in water (1 mg/mL) | [9] |

Mechanism of Action and Signaling Pathway

Sermorelin exerts its biological effects by mimicking the action of natural GHRH.[13] It binds with high affinity to the growth hormone-releasing hormone receptor (GHRH-R), a G-protein coupled receptor (GPCR) predominantly located on somatotroph cells in the anterior pituitary gland.[1][14] This interaction stimulates the synthesis and pulsatile release of growth hormone (GH), preserving the natural physiological rhythms of GH secretion.[15][16]

The activation of the GHRH receptor initiates a primary signaling cascade through the cAMP-dependent pathway.[17][18] Upon ligand binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the GH gene to enhance its transcription.[17] A secondary pathway involving phospholipase C (PLC) and subsequent calcium ion influx also contributes to the fusion of GH-containing vesicles with the cell membrane, facilitating hormone release.[17]

Synthesis and Analytical Characterization Protocols

The manufacturing and quality control of Sermorelin acetate rely on established methodologies in peptide chemistry and analytical science.

Synthesis and Purification

Sermorelin is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) . A common strategy involves the sequential coupling of protected amino acids onto a solid resin carrier. One patented method describes the synthesis of a 9-peptide fragment and a 20-peptide fragment on the resin, followed by condensation of these fragments to form the full 29-peptide chain.[19] This fragment condensation approach can improve efficiency and reduce the accumulation of byproducts compared to one-by-one amino acid coupling.[19] Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed.

The resulting crude peptide undergoes purification, primarily through Preparative High-Performance Liquid Chromatography (HPLC) , to achieve high purity (typically >98%).[12][19] The final step is lyophilization to produce a stable, powdered product.

Analytical and Quality Control Workflow

A multi-step analytical workflow is required to confirm the identity, purity, and quality of Sermorelin acetate. This involves a combination of chromatographic and spectrometric techniques.

Experimental Methodologies

Below are detailed protocols for the key analytical techniques used in the characterization of Sermorelin acetate.

Table 3: Experimental Protocols for Sermorelin Acetate Analysis

| Technique | Methodology Details | Citation |

| High-Performance Liquid Chromatography (HPLC) | Objective: To determine purity and identify impurities. Column: Reversed-phase C18 (e.g., 4.6 x 250 mm). Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A time-based gradient from high aqueous content to high organic content to elute the peptide and separate impurities. Flow Rate: ~1.0 mL/min. Detection: UV absorbance at 214 nm, 254 nm, or 280 nm. Acceptance Criteria: Purity ≥98.0%. | [12][14][18] |

| Mass Spectrometry (MS) | Objective: To confirm molecular identity. Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF). Procedure: The sample is introduced into the mass spectrometer. ESI-MS is often coupled with LC (LC-MS) for online separation and identification. Analysis: The resulting mass spectrum is analyzed to find the mass-to-charge (m/z) ratio corresponding to the theoretical molecular weight of Sermorelin (3357.9 Da for the free base). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. | [14][18] |

| Amino Acid Analysis (AAA) | Objective: To confirm the amino acid composition and quantify the peptide. Procedure: The peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl) at high temperature. The resulting amino acids are then separated, identified, and quantified, typically by ion-exchange chromatography or reversed-phase HPLC with pre- or post-column derivatization. Analysis: The molar ratios of the recovered amino acids are compared to the theoretical composition of Sermorelin. | [14] |

| Water Content (Karl Fischer Titration) | Objective: To quantify the amount of water in the lyophilized powder. Procedure: A coulometric or volumetric Karl Fischer titrator is used. A known amount of the Sermorelin sample is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. Acceptance Criteria: Typically ≤8.0% - 10.0%. | [12][14] |

| Acetate Content (Ion Chromatography) | Objective: To quantify the acetate counter-ion. Procedure: The sample is dissolved and analyzed using an ion chromatograph (HPIC) equipped with a conductivity detector. The acetate peak is identified and quantified against a standard curve. Acceptance Criteria: Typically ≤12.0%. | [12][14] |

References

- 1. Sermorelin - Wikipedia [en.wikipedia.org]

- 2. Sermorelin acetate | 114466-38-5 [chemicalbook.com]

- 3. Sermorelin Acetate (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sermorelin | C149H246N44O42S | CID 16132413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unii-00ibg87iqw | C151H250N44O44S | CID 16132412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. genscript.com [genscript.com]

- 12. omizzur.com [omizzur.com]

- 13. droracle.ai [droracle.ai]

- 14. peptidebiologix.com [peptidebiologix.com]

- 15. swolverine.com [swolverine.com]

- 16. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]

- 17. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]

- 18. Sermorelin Acetate | High-Purity GHRH Analog [benchchem.com]

- 19. Method for preparing sermorelin - Eureka | Patsnap [eureka.patsnap.com]

Sermorelin Acetate: A Technical Guide to its Role in Cellular Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sermorelin acetate (B1210297), a synthetic analogue of growth hormone-releasing hormone (GHRH), has garnered significant interest for its potential therapeutic applications in cellular regeneration. By stimulating the endogenous production of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1), Sermorelin acetate activates a cascade of signaling pathways that are integral to cell proliferation, differentiation, and tissue repair. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways associated with Sermorelin acetate's role in cellular regeneration. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Sermorelin acetate is a 29-amino acid polypeptide that represents the N-terminal fragment of the naturally occurring human growth hormone-releasing hormone.[1] Its primary pharmacological action is to stimulate the synthesis and pulsatile release of growth hormone from the anterior pituitary gland.[2][3] Unlike direct administration of exogenous GH, Sermorelin acetate's mechanism of action preserves the physiological feedback loops of the GH axis, potentially offering a more nuanced and safer therapeutic approach.[3][4] The downstream effects of increased GH and IGF-1 levels are manifold, including the promotion of protein synthesis, enhancement of fat metabolism, and, most notably for the context of this guide, the stimulation of cellular regeneration and tissue repair processes.[4][5] This document will explore the intricate cellular and molecular underpinnings of Sermorelin acetate's regenerative potential.

Mechanism of Action and Key Signaling Pathways

Sermorelin acetate exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRH-R), a G-protein coupled receptor predominantly found on somatotroph cells in the anterior pituitary.[6] This interaction initiates a cascade of intracellular signaling events, the primary of which is the activation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

The cAMP/PKA Signaling Pathway

Upon binding of Sermorelin acetate to the GHRH-R, the associated Gs alpha subunit of the G-protein complex is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the gene for Pit-1, a pituitary-specific transcription factor. Pit-1 is crucial for the expression of the growth hormone gene, ultimately leading to increased GH synthesis and secretion.[7][8]

Figure 1: Sermorelin Acetate-Induced cAMP/PKA Signaling Pathway for GH Secretion.

Other Signaling Pathways

While the cAMP/PKA pathway is predominant, other signaling cascades are also implicated in GHRH-R activation. These include the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.[7][9] Additionally, pathways such as the Ras/Raf/MEK/ERK and JAK/STAT pathways have been shown to be activated by GHRH and its agonists, contributing to cell survival and proliferation.[8]

Figure 2: The Phospholipase C (PLC) Signaling Pathway Activated by Sermorelin Acetate.

Role in Cellular Regeneration: Experimental Evidence

The regenerative effects of Sermorelin acetate are primarily mediated by the downstream actions of GH and IGF-1 on various cell types. These effects encompass cell proliferation, migration, differentiation, and modulation of the extracellular matrix.

In Vitro Studies

While specific quantitative data for Sermorelin acetate is not always available in a consolidated format, studies on GHRH agonists provide valuable insights into its potential effects on cellular processes.

| Cell Type | Assay | Treatment | Observation | Reference |

| Mesenchymal Stem Cells (MSCs) | Cell Viability | GHRH Agonist (JI-34) | Enhanced viability and mobility of MSCs. | [10] |

| Chondrocytes | Cell Proliferation (CCK-8) | GHRH | Promoted chondrocyte proliferation and synthesis of type II collagen. | [9] |

| Human Dermal Fibroblasts | Collagen Synthesis | hCOL1A2 (SMM) protein | Increased collagen type I synthesis and fibroblast proliferation in a dose-dependent manner. | [6] |

| Lung Cancer Cell Lines (HCC827, H460, H446) | Cell Viability | GHRH Agonist (MR409) | Promoted cell viability and reduced apoptosis in vitro. | [5][11] |

In Vivo Studies

Animal models have been instrumental in elucidating the regenerative potential of Sermorelin acetate and other GHRH agonists in a physiological context.

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Swine | Subacute Myocardial Infarction | GHRH Agonist (MR-409) | Reduced scar mass by 21.9% and improved diastolic strain. | [8] |

| Rats | Cardiac Infarction | GHRH Agonists (JI-38, MR-356, MR-409) | Reduced myocardial infarction size, increased cardiac c-kit+ cells, and enhanced vascular density. | [5] |

| Elderly Men | Age-related GH decline | Sermorelin (0.5 mg or 1 mg twice daily for 14 days) | Elevated mean 24-hour GH, peak GH amplitude, and IGF-1 levels in a dose-response manner. | [7] |

| Men on Testosterone Therapy | Low IGF-1 | Sermorelin (100 mcg three times daily) | Mean IGF-1 levels increased from 159.5 ng/mL to 239.0 ng/mL. | [12] |

Detailed Experimental Protocols

The following sections provide representative protocols for key experiments relevant to the study of Sermorelin acetate's role in cellular regeneration. These are generalized methodologies and may require optimization for specific experimental conditions.

In Vitro Fibroblast Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of Sermorelin acetate on the proliferation of human dermal fibroblasts.

-

Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, treat the cells with varying concentrations of Sermorelin acetate (e.g., 0, 1, 10, 100, 1000 ng/mL) in DMEM with 2% FBS for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.

Figure 3: Workflow for an In Vitro Fibroblast Proliferation (MTT) Assay.

In Vivo Excisional Wound Healing Model (Murine)

This protocol describes a murine model to evaluate the effect of Sermorelin acetate on cutaneous wound healing.

-

Animal Model: Use 8-10 week old male C57BL/6 mice. Anesthetize the mice using isoflurane.

-

Wound Creation: Shave the dorsal surface and create two full-thickness excisional wounds (6 mm diameter) on each side of the midline using a sterile biopsy punch.

-

Treatment: Administer daily subcutaneous injections of Sermorelin acetate (e.g., 100 µg/kg) or a vehicle control (saline) for the duration of the experiment.

-

Wound Closure Measurement: Photograph the wounds daily with a ruler for scale. Use image analysis software (e.g., ImageJ) to measure the wound area. Calculate the percentage of wound closure relative to the initial wound area.

-

Histological Analysis: On days 3, 7, and 14 post-wounding, euthanize a subset of mice and excise the wound tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Staining: Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and granulation tissue formation. Use Masson's trichrome staining to evaluate collagen deposition.

-

Data Analysis: Quantify the re-epithelialization length, granulation tissue area, and collagen density using image analysis software.

Figure 4: Experimental Workflow for an In Vivo Murine Excisional Wound Healing Model.

Conclusion

Sermorelin acetate demonstrates significant potential as a therapeutic agent for promoting cellular regeneration. Its ability to stimulate the endogenous GH/IGF-1 axis through well-defined signaling pathways provides a foundation for its pro-regenerative effects. The available in vitro and in vivo evidence, although in some cases preliminary, supports its role in enhancing cell proliferation, survival, and tissue repair processes. Further research, particularly studies providing detailed quantitative data and standardized protocols, is warranted to fully elucidate the therapeutic efficacy of Sermorelin acetate in various regenerative medicine applications. This guide serves as a foundational resource to inform and direct future investigations in this promising field.

References

- 1. Quantitative analysis of gene expression in human articular cartilage from normal and osteoarthritic joints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [archive.hshsl.umaryland.edu]

- 3. Type I collagen synthesis in cultured human fibroblasts: regulation by cell spreading, platelet-derived growth factor and interactions with collagen fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. New therapeutic approach to heart failure due to myocardial infarction based on targeting growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth hormone-releasing hormone agonists reduce myocardial infarct scar in swine with subacute ischemic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sermorelin Acetate (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Effects of Sermorelin Acetate on Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sermorelin acetate (B1210297), a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH), has garnered significant interest for its therapeutic potential.[1][2][3] Comprising the first 29 amino acids of GHRH, Sermorelin is the shortest fully functional fragment that binds to the GHRH receptor (GHRH-R) and stimulates the pituitary gland to produce and secrete growth hormone (GH).[1][2] This guide provides an in-depth technical overview of the documented in-vitro effects of Sermorelin acetate and its analogues on various cell cultures, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Sermorelin exerts its effects by binding to the GHRH receptor, a G-protein coupled receptor.[1][4] This interaction primarily activates the Gs alpha subunit, leading to a cascade of intracellular events. The canonical signaling pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes, most notably growth hormone in pituitary cells.[7]

Beyond the canonical cAMP/PKA pathway, evidence suggests the involvement of other signaling cascades in response to GHRH receptor activation in different cell types. These include the Phospholipase C (PLC) pathway and the JAK/STAT pathway.[5][8] In chondrocytes, for instance, GHRH has been shown to promote proliferation and extracellular matrix synthesis through the phosphorylation of STAT3.[8][9] In human dermal fibroblasts, GHRH agonists have been found to stimulate proliferation and survival via the MEK/ERK1/2 and PI3K/AKT pathways, independent of the IGF-1 receptor.[8][9]

Quantitative Data on In-Vitro Effects

The in-vitro effects of Sermorelin and its analogues have been quantified in various cell culture models. The following tables summarize the key findings on cell proliferation, apoptosis, and gene expression.

Table 1: Effects of GHRH and its Analogues on Cell Proliferation

| Cell Type | Agent | Concentration | Assay | Result | Reference |

| Primary Human Dermal Fibroblasts | MR-409 (GHRH Agonist) | Not Specified | Not Specified | >50% increase in cell growth | [8][9] |

| Primary Human Dermal Fibroblasts | MR-502 (GHRH Agonist) | Not Specified | Not Specified | >50% increase in cell growth | [8][9] |

| Osteoarthritic Chondrocytes | Adenovirus-GHRH | Not Specified | CCK-8 Assay | Significant increase in cell proliferation compared to OA group | [8][9] |

| 3T3 Fibroblasts (expressing GHRH-R SV1) | GHRH(1-29)NH2 | Not Specified | Not Specified | Augmented stimulatory response | [10] |

| 3T3 Fibroblasts (expressing GHRH-R SV1) | JI-38 (GHRH Agonist) | Not Specified | Not Specified | Augmented stimulatory response | [10] |

| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | 5 µM | Not Specified | Significant promotion of cell viability | [11][12] |

Table 2: Effects of GHRH and its Analogues on Apoptosis

| Cell Type | Agent | Concentration | Assay | Result | Reference |

| Primary Human Dermal Fibroblasts | MR-409 (GHRH Agonist) | Not Specified | Not Specified | Better survival rates under serum-depletion | [8][9] |

| Primary Human Dermal Fibroblasts | MR-502 (GHRH Agonist) | Not Specified | Not Specified | Better survival rates under serum-depletion | [8][9] |

| PC3, LNCaP, DU145 Prostate Cancer Cells | JMR-132 (GHRH Antagonist) | Not Specified | Not Specified | Increased apoptotic cells | [13] |

| PC3, LNCaP, DU145 Prostate Cancer Cells | JV-1-38 (GHRH Antagonist) | Not Specified | Not Specified | Increased apoptotic cells | [13] |

| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | 5 µM | Not Specified | Slight reduction in cell apoptosis | [11][12] |

Table 3: Effects of GHRH and its Analogues on Gene Expression

| Cell Type | Agent | Gene | Regulation | Method | Reference |

| Osteoarthritic Chondrocytes | Adenovirus-GHRH | Collagen Type II | Increased protein expression | Western Blot | [8][9] |

| Osteoarthritic Chondrocytes | Adenovirus-GHRH | MMP-13 | Decreased protein expression | Western Blot | [8][9] |

| Human OA Chondrocytes | BNTA (Small Molecule) | COL2A1, ACAN, PRG4, SOX9 | Upregulation | Not Specified | [14] |

| PC3 Prostate Cancer Cells | GHRH Antagonists | p53, p21, Bax | Increased mRNA and protein | Not Specified | [13] |

| PC3 Prostate Cancer Cells | GHRH Antagonists | Bcl2, CD44, Cyclin D1, c-myc | Decreased expression | Not Specified | [13] |

| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | Cyclin D1, Cyclin D2, CDK4, CDK6 | Upregulated expression | Western Blot | [11][12] |

| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | p27kip1 | Downregulated expression | Western Blot | [11][12] |

| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | GHRH-R (pGHRH-R and SV1) | Increased expression | Western Blot | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

General Cell Culture Protocol:

-

Cell Lines: Obtain desired cell lines (e.g., primary human dermal fibroblasts, human articular chondrocytes) from a reputable commercial source.

-

Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

Sermorelin Acetate Treatment Protocol:

-

Preparation of Sermorelin Stock Solution: Reconstitute lyophilized Sermorelin acetate in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.

-

Cell Seeding: Seed cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentration of Sermorelin acetate or vehicle control.

-

Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, 72 hours).

Cell Proliferation Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.[4][5][6][10][15]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of Sermorelin acetate.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]

-

Cell Treatment: Treat cells with Sermorelin acetate as described above.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.

-

Cell Treatment and RNA Extraction: Treat cells with Sermorelin acetate and extract total RNA using a suitable kit.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

Conclusion

The in-vitro evidence suggests that Sermorelin acetate and its analogues can modulate key cellular processes, including proliferation, survival, and gene expression in various cell types. The activation of the GHRH receptor triggers a cascade of signaling events that are cell-type specific, leading to diverse biological outcomes. This technical guide provides a comprehensive summary of the current understanding of Sermorelin's in-vitro effects, offering valuable information for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate the therapeutic potential of Sermorelin in different pathological contexts.

References

- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction [mdpi.com]

- 3. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]

- 4. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP in the pituitary: an old messenger for multiple signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of a splice variant of the receptor for GHRH in 3T3 fibroblasts activates cell proliferation responses to GHRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [scholarship.miami.edu]

- 14. A small molecule promotes cartilage extracellular matrix generation and inhibits osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Chondrocyte Apoptosis Is Not Essential for Cartilage Calcification: Evidence From an In Vitro Avian Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoorientin ameliorates H2O2-induced apoptosis and oxidative stress in chondrocytes by regulating MAPK and PI3K/Akt pathways | Aging [aging-us.com]

- 18. Chondrocytes from patients with osteoarthritis express typical extracellular matrix molecules once grown onto a three-dimensional hyaluronan-based scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis of terminal hypertrophic chondrocytes in an in vitro model of endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Sermorelin Acetate and its Impact on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sermorelin (B1632077) acetate (B1210297), a synthetic analogue of growth hormone-releasing hormone (GHRH), has garnered significant interest for its therapeutic potential in various clinical settings, primarily related to its ability to stimulate endogenous growth hormone (GH) secretion. This technical guide provides an in-depth examination of the molecular mechanisms through which sermorelin acetate influences protein synthesis. It details the signaling pathways activated by sermorelin, presents quantitative data from relevant studies, and outlines key experimental protocols for investigating its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of growth hormone secretagogues and their impact on anabolic processes.

Introduction

Sermorelin acetate is a 29-amino acid polypeptide that corresponds to the N-terminal segment of human growth hormone-releasing hormone (GHRH). By mimicking the action of endogenous GHRH, sermorelin stimulates the pituitary gland to produce and release growth hormone (GH) in a pulsatile manner that mirrors natural physiological rhythms. This mode of action distinguishes it from direct administration of recombinant human growth hormone (rhGH), offering a more physiologically regulated approach to increasing GH and, consequently, insulin-like growth factor 1 (IGF-1) levels. The subsequent elevation of GH and IGF-1 is central to sermorelin's anabolic effects, most notably its impact on protein synthesis, which underpins its potential applications in improving body composition, enhancing tissue repair, and mitigating age-related decline in muscle mass.

Mechanism of Action: Signaling Pathways

Sermorelin acetate exerts its effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland. The GHRH-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates two primary signaling cascades: the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway.

The cAMP/PKA Signaling Pathway

The canonical signaling pathway for GHRH-R activation involves the Gαs subunit of its associated G-protein.

-

Receptor Binding and G-protein Activation: Sermorelin binds to the GHRH-R, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP leads to the activation of PKA.

-

CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then binds to cAMP response elements (CRE) in the promoter regions of target genes, including the gene for GH, thereby promoting its transcription and subsequent synthesis.

The MAPK/ERK Signaling Pathway

In addition to the primary cAMP/PKA pathway, GHRH-R activation also stimulates the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

-

G-protein βγ Subunit Activation: The βγ subunits of the activated G-protein can initiate this pathway.

-

Activation of Downstream Effectors: This leads to the activation of a cascade of protein kinases, including Ras, Raf, and MEK (MAPK/ERK kinase).

-

ERK Phosphorylation: MEK then phosphorylates and activates extracellular signal-regulated kinases (ERK1/2).

-

Regulation of Gene Expression: Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, contributing to the overall cellular response, including the proliferation of somatotroph cells.

The Physiological Pulsatile Release of Growth Hormone with Sermorelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological pulsatile secretion of growth hormone (GH) and the therapeutic application of Sermorelin, a synthetic analog of growth hormone-releasing hormone (GHRH). It delves into the underlying molecular mechanisms, detailed experimental protocols for studying GH pulsatility, and quantitative data on the effects of Sermorelin on GH release.

Introduction: The Significance of Pulsatile Growth Hormone Secretion